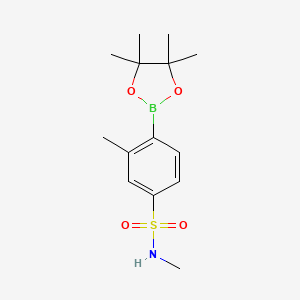

N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzolsulfonamid

Übersicht

Beschreibung

“N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C15H22BNO3 and a molecular weight of 275.15 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring substituted with a dimethylamino group and a tetramethyl-1,3,2-dioxaborolane group .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that compounds with similar structures are often involved in borylation reactions .

Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its 1H NMR and 13C NMR spectra have been reported .

Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura-Kreuzkupplungsreaktionen

Diese Verbindung wird wahrscheinlich als Reagenz in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet. Diese Reaktionen sind entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die in der organischen Synthese und der Pharmakologie von grundlegender Bedeutung sind .

Hydroborierung

Sie könnte an Hydroborierungsprozessen von Alkinen und Alkenen beteiligt sein, die für die Addition von Bor über Doppel- oder Dreifachbindungen in organischen Verbindungen unerlässlich sind .

Borylierung

Die Verbindung könnte für die Borylierung an der benzylischen C-H-Bindung von Alkylbenzolen verwendet werden, um Pinacol-Benzyl-Boronsäureester zu bilden, ein wichtiger Schritt bei der Synthese verschiedener organischer Moleküle .

Umesterungsreaktionen

Sie könnte in Umesterungsreaktionen eingesetzt werden, bei denen sie zur Modifizierung chemischer Verbindungen beitragen kann, indem die organische Gruppe R″ eines Esters gegen die organische Gruppe R′ eines Alkohols ausgetauscht wird .

Herstellung von Aminothiazolen

Diese Verbindung könnte zur Herstellung von Aminothiazolen verwendet werden, die als Modulatoren in biologischen Systemen fungieren und potenzielle therapeutische Anwendungen haben .

Protodeboronierung

Sie könnte an der Protodeboronierung von Alkylboronsäureestern beteiligt sein, ein Prozess, der für die Entfernung von Borgruppen aus Molekülen wichtig ist, der oft zur Feinabstimmung von pharmazeutischen Wirkstoffen verwendet wird .

Hydrolyse-Studien

Die Verbindung könnte auf ihre Anfälligkeit für Hydrolyse untersucht werden, was für das Verständnis ihrer Stabilität und Reaktivität unter verschiedenen Bedingungen von entscheidender Bedeutung ist, was sich auf ihre Verwendung in Arzneimittelverabreichungssystemen auswirkt .

Ligandgerüste für Übergangsmetalle

Schließlich könnte sie zur Herstellung von chelatisierenden Ligandgerüsten für Übergangsmetalle verwendet werden, die in der Katalyse und Materialwissenschaft wichtig sind .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Boronic acids and their esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound’s mode of action is primarily through its role in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by the reaction of a boron compound (like our compound of interest) and a halide compound .

Biochemical Pathways

The Suzuki–Miyaura reaction, in which this compound participates, is a key biochemical pathway in synthetic chemistry . The resulting carbon-carbon bonds formed in this reaction are fundamental to the structure of many complex organic compounds .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water, and their hydrolysis is considerably accelerated at physiological ph .

Result of Action

The primary result of this compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura reaction . This is a crucial step in the synthesis of many organic compounds, including pharmaceuticals and polymers .

Action Environment

Environmental factors can significantly influence the action of this compound. For instance, the rate of hydrolysis of boronic esters, including this compound, is dependent on the pH of the environment . At physiological pH, the reaction rate is considerably accelerated . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment .

Biochemische Analyse

Biochemical Properties

N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to participate in Suzuki-Miyaura coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis . The interactions between N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide and enzymes such as palladium catalysts facilitate these reactions, highlighting its importance in biochemical processes.

Cellular Effects

The effects of N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has been found to impact cell signaling pathways, leading to changes in cellular responses and functions.

Molecular Mechanism

At the molecular level, N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide exerts its effects through specific binding interactions with biomolecules. It has been shown to bind to enzymes and proteins, influencing their activity and function. For example, its interaction with palladium catalysts in Suzuki-Miyaura coupling reactions leads to the formation of carbon-carbon bonds . Additionally, this compound can inhibit or activate enzymes, resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The temporal effects of N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as light and air exposure . Long-term studies have shown that it can have sustained effects on cellular function, particularly in the context of gene expression and metabolic pathways .

Dosage Effects in Animal Models

In animal models, the effects of N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide vary with different dosages. Studies have shown that low to moderate doses of this compound can have beneficial effects on cellular function and metabolic pathways . High doses may lead to toxic or adverse effects, including changes in gene expression and cellular metabolism . These findings highlight the importance of dosage optimization in the use of this compound in biochemical research.

Metabolic Pathways

N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux

Transport and Distribution

The transport and distribution of N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide within cells and tissues are essential for its biochemical activity. This compound is transported within cells through specific transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is critical for its activity and function. This compound is directed to specific cellular compartments through targeting signals and post-translational modifications . Its localization within subcellular compartments influences its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research.

Eigenschaften

IUPAC Name |

N,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO4S/c1-10-9-11(21(17,18)16-6)7-8-12(10)15-19-13(2,3)14(4,5)20-15/h7-9,16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEPMCOWYYWTNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682285 | |

| Record name | N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152274-54-8 | |

| Record name | N,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Imidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B1393598.png)

![N-((tetrahydrofuran-2-yl)methyl)-6-(trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B1393599.png)

![Imidazo[1,2-a]pyridin-3-ylmethanamine dihydrochloride](/img/structure/B1393601.png)

![3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B1393605.png)

![5-Methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B1393607.png)